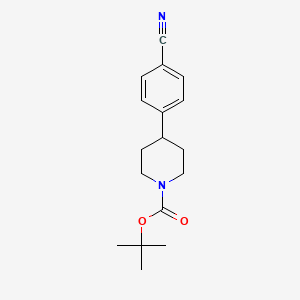

1-Boc-4-(4'-Cyanophenyl)piperidine

Descripción general

Descripción

1-Boc-4-(4’-Cyanophenyl)piperidine is an organic compound with the molecular formula C₁₇H₂₂N₂O₂ and a molecular weight of 286.37 g/mol . It is primarily used in research settings, particularly in the fields of chemistry and biology. The compound features a piperidine ring substituted with a tert-butoxycarbonyl (Boc) protecting group and a cyanophenyl group.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1-Boc-4-(4’-Cyanophenyl)piperidine can be synthesized through a multi-step processThe reaction conditions typically involve the use of organic solvents such as dichloromethane and bases like triethylamine .

Industrial Production Methods

While specific industrial production methods for 1-Boc-4-(4’-Cyanophenyl)piperidine are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity of the final product through techniques like recrystallization and chromatography.

Análisis De Reacciones Químicas

Deprotection Reactions

The tert-butyloxycarbonyl (Boc) group serves as a temporary protecting group for the piperidine nitrogen, allowing selective functionalization of other sites. Deprotection typically occurs under acidic conditions to regenerate the free amine.

Reagents and Conditions

| Reagent | Solvent | Temperature | Yield | Product | Source |

|---|---|---|---|---|---|

| Trifluoroacetic acid | Dichloromethane | 25°C | 90% | 4-(4'-Cyanophenyl)piperidine | |

| HCl (4M in dioxane) | Dioxane | 0°C → 25°C | 85% | 4-(4'-Cyanophenyl)piperidine |

Mechanism : Acidic protonation of the Boc group’s carbonyl oxygen induces cleavage, releasing CO₂ and tert-butanol. The free amine is stabilized in polar aprotic solvents.

Nucleophilic Substitution at the Piperidine Nitrogen

After Boc deprotection, the secondary amine undergoes alkylation or acylation to introduce pharmacologically relevant moieties.

Example: Amide Coupling

Key Insight : Coupling reactions exhibit high regioselectivity due to the steric hindrance of the cyanophenyl group, favoring substitution at the piperidine nitrogen .

Functionalization of the Cyanophenyl Group

The electron-withdrawing cyano group directs electrophilic aromatic substitution (EAS) to the meta position, though such reactions are less common due to the group’s deactivating nature.

Hydrolysis to Carboxylic Acid

| Reagent | Conditions | Yield | Product | Source |

|---|---|---|---|---|

| H₂SO₄ (conc.) | H₂O, 100°C, 12 h | 70% | 4-(4'-Carboxyphenyl)piperidine |

Application : The carboxylic acid derivative serves as a precursor for ester or amide prodrugs.

Reductive Amination

The deprotected piperidine amine participates in reductive amination with aldehydes/ketones under catalytic hydrogenation.

| Substrate | Catalyst | Conditions | Yield | Product | Source |

|---|---|---|---|---|---|

| 4-Nitrobenzaldehyde | Raney Ni | MeOH, 50°C, 6 h | 53% | N-(4-Nitrobenzyl)piperidine |

Note : Elevated hydrogen pressure (50 psi) enhances reaction efficiency .

Ring-Opening Reactions

Under strong basic conditions, the piperidine ring undergoes strain-induced ring opening, though this is rarely utilized due to competing side reactions.

Aplicaciones Científicas De Investigación

Chemistry

- Building Block for Complex Molecules : The compound serves as an essential intermediate in the synthesis of more complex organic molecules. Its Boc protecting group allows for selective reactions, making it a valuable tool in synthetic organic chemistry.

Biology

- Study of Enzyme Inhibitors : Research indicates that derivatives of piperidine, including 1-Boc-4-(4'-Cyanophenyl)piperidine, are investigated for their potential as enzyme inhibitors. For instance, compounds containing this piperidine moiety have shown significant activity against acetylcholinesterase (AChE) and urease, which are relevant in treating neurodegenerative diseases and bacterial infections .

- Pharmacological Effects : The compound's derivatives have been evaluated for their antibacterial properties against various strains, including Salmonella typhi and Bacillus subtilis, demonstrating moderate to strong activity . Additionally, they have been studied for their potential to inhibit cancer cell growth through mechanisms involving apoptosis-promoting genes .

Industry

- Pharmaceutical Applications : this compound is utilized in the pharmaceutical industry as a precursor for developing drugs targeting various diseases, including metabolic syndrome and central nervous system disorders . Its unique structure allows for modifications that can enhance biological activity and specificity.

Case Study 1: Antibacterial Activity

A study synthesized various piperidine derivatives, including those based on this compound. The compounds were screened for antibacterial activity against multiple strains, revealing significant efficacy against Salmonella typhi with IC50 values indicating strong inhibition .

Case Study 2: Enzyme Inhibition

Research focusing on enzyme inhibitory activity demonstrated that compounds derived from this compound exhibited strong inhibition against AChE, suggesting potential therapeutic applications in treating Alzheimer's disease .

Mecanismo De Acción

The mechanism of action of 1-Boc-4-(4’-Cyanophenyl)piperidine is largely dependent on its use in specific research contexts. For instance, when used as a building block in drug discovery, its effects are mediated through the molecular targets and pathways of the final synthesized compounds. The Boc group serves as a protecting group, preventing unwanted reactions during synthesis .

Comparación Con Compuestos Similares

Similar Compounds

4-(4’-Cyanophenyl)piperidine: Lacks the Boc protecting group, making it more reactive.

1-Boc-4-(4’-Methoxyphenyl)piperidine: Similar structure but with a methoxy group instead of a cyano group.

Uniqueness

1-Boc-4-(4’-Cyanophenyl)piperidine is unique due to the presence of both the Boc protecting group and the cyanophenyl group. This combination provides a balance of stability and reactivity, making it a versatile intermediate in organic synthesis .

Actividad Biológica

1-Boc-4-(4'-Cyanophenyl)piperidine is a compound that has garnered attention in pharmaceutical research due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and applications based on diverse sources.

Chemical Structure and Properties

This compound is characterized by the following molecular formula and properties:

- Molecular Formula : C17H22N2O2

- Molecular Weight : 286.375 g/mol

- Appearance : White to off-white crystals

- Melting Point : 60-63 °C

The compound features a piperidine ring substituted with a tert-butoxycarbonyl (Boc) group and a 4-cyanophenyl moiety, enhancing its reactivity and potential biological activity compared to other piperidine derivatives.

The biological activity of this compound primarily involves its interaction with various biological receptors and enzymes. While specific mechanisms are still under investigation, compounds in this class often act as inhibitors or modulators within biochemical pathways. For example, related piperidine derivatives have demonstrated the ability to activate apoptosis in cancer cells through various signaling pathways such as NF-κB and PI3K/Akt, which are crucial for cell survival and proliferation .

Biological Activity and Pharmacological Applications

This compound has shown potential in several pharmacological applications:

- Anticancer Activity : Studies suggest that piperidine derivatives can induce apoptosis in cancer cells by disrupting mitochondrial integrity and activating caspase pathways. This mechanism is relevant for developing anticancer therapies targeting specific types of tumors .

- Pharmaceutical Intermediate : The compound serves as an important intermediate in synthesizing other biologically active compounds, highlighting its role in drug discovery.

Comparative Analysis with Related Compounds

| Compound Name | Molecular Formula | Notable Features |

|---|---|---|

| 1-Boc-4-piperidone | C11H19N2O2 | Precursor for fentanyl analogs |

| 1-Boc-4-(3-Cyanophenyl)piperidine | C18H21N3O2 | Different phenyl substitution |

| N-Boc-piperidine | C11H19N2O2 | Lacks the cyano substitution |

The unique substitution pattern of this compound enhances its reactivity, making it a valuable candidate for further pharmacological exploration.

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of this compound's biological activity. For instance, research has indicated that modifications to the piperidine structure can lead to significant variations in pharmacological effects, suggesting that structural optimization could enhance therapeutic efficacy against specific diseases .

Notable Findings:

- Apoptosis Induction : In vitro studies demonstrated that related piperidine compounds could increase the expression of pro-apoptotic factors while inhibiting anti-apoptotic signals, leading to effective cancer cell death .

- Chemical Reactivity : The presence of the Boc protecting group allows for selective reactions during synthetic processes, facilitating the development of complex drug molecules.

Propiedades

IUPAC Name |

tert-butyl 4-(4-cyanophenyl)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O2/c1-17(2,3)21-16(20)19-10-8-15(9-11-19)14-6-4-13(12-18)5-7-14/h4-7,15H,8-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHENFYPIKKZGGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C2=CC=C(C=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60936775 | |

| Record name | tert-Butyl 4-(4-cyanophenyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60936775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162997-33-3 | |

| Record name | tert-Butyl 4-(4-cyanophenyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60936775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.